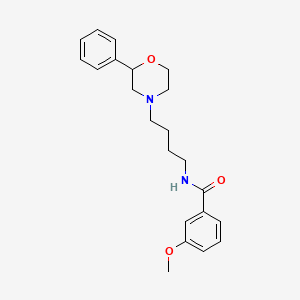
3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a significant class of amide compounds . They are widely used in various industries such as pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . The compound “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” likely shares these characteristics due to its benzamide backbone.
Synthesis Analysis
Benzamides can be synthesized through direct condensation of benzoic acids and amines under certain conditions . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives has been reported . The reaction was performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The chemical reactions of benzamides can vary widely depending on the specific functional groups present in the molecule. For example, benzamides can undergo nucleophilic acyl substitution reactions with organolithium and organomagnesium reagents .Aplicaciones Científicas De Investigación
Structural Analysis and Physicochemical Properties
Molecular Structural Analysis : A study by Demir et al. (2015) focused on a similar compound, analyzing its molecular structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The research highlighted the importance of understanding the molecular geometry and electronic properties for potential applications in medicinal chemistry (Demir et al., 2015).
Corrosion Inhibition : Mishra et al. (2018) explored the use of N-Phenyl-benzamide derivatives, emphasizing their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This study demonstrated the potential industrial applications of benzamide derivatives in protecting metals from corrosion (Mishra et al., 2018).
Biological Activities and Therapeutic Potential
Antihyperglycemic Agents : Nomura et al. (1999) identified a series of benzamide derivatives as antidiabetic agents through a structure-activity relationship study. One compound, in particular, was highlighted as a potential drug for treating diabetes mellitus, showcasing the therapeutic applications of benzamide derivatives in managing blood sugar levels (Nomura et al., 1999).
Antimicrobial Activities : Priya et al. (2006) synthesized new benzamide derivatives and evaluated their antimicrobial efficacy. Certain compounds showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Priya et al., 2006).
Neuroleptic Activity : Iwanami et al. (1981) designed and synthesized benzamides as potential neuroleptics, evaluating their inhibitory effects on stereotyped behavior in rats. This research provided insight into the neuropharmacological applications of benzamide derivatives, particularly in treating psychosis (Iwanami et al., 1981).
Anti-inflammatory and Analgesic Properties : Okunrobo et al. (2006) studied the anti-inflammatory and analgesic properties of benzamide derivatives, demonstrating the pharmaceutical applications of these compounds in managing pain and inflammation (Okunrobo et al., 2006).
Direcciones Futuras
The future directions for research on a compound like “3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide” could include further exploration of its synthesis, properties, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity with other compounds, and exploring potential uses in various industries .
Propiedades
IUPAC Name |
3-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-20-11-7-10-19(16-20)22(25)23-12-5-6-13-24-14-15-27-21(17-24)18-8-3-2-4-9-18/h2-4,7-11,16,21H,5-6,12-15,17H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVSHUBHANYYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2394062.png)
![N-(3-(dimethylamino)propyl)-1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2394064.png)
![N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide](/img/structure/B2394066.png)
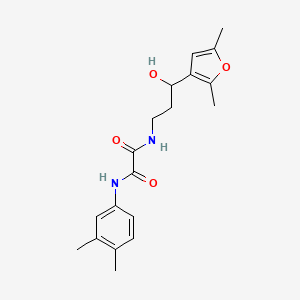

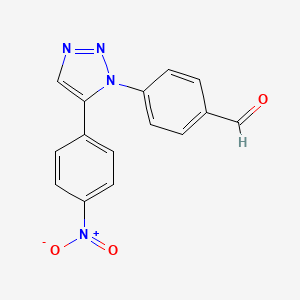
![(E)-N-benzylidene-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2394076.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2394077.png)
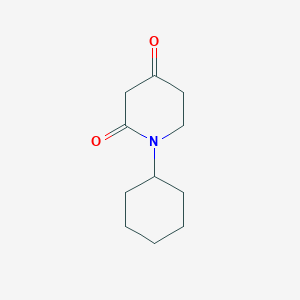
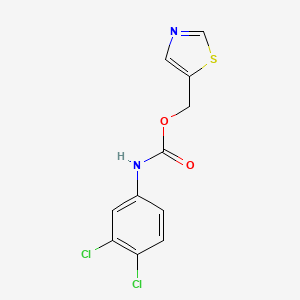
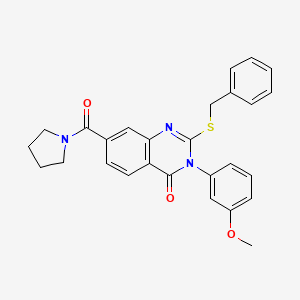
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B2394083.png)
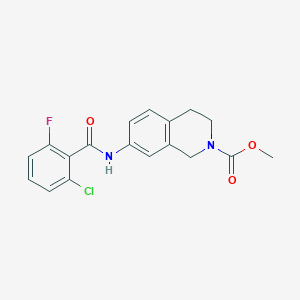
![2-methyl-3-oxo-N'-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2394085.png)